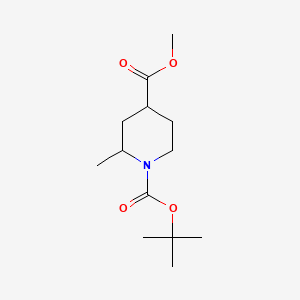

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

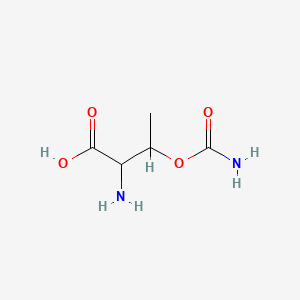

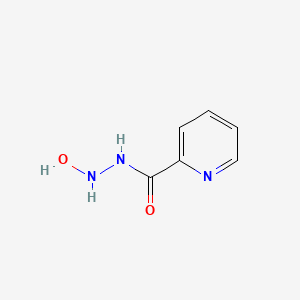

“1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO4 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-BOC-piperidine-2-carboxylic acid methyl ester with iodomethane in tetrahydrofuran. After cooling to 0°C, a tetrahydrofuran solution of lithium diisopropylamide is added dropwise. The mixture is stirred for 3 hours, then poured into a saturated ammonium chloride solution, extracted with ethyl acetate, and the organic phase is concentrated. The product is purified by column chromatography .Molecular Structure Analysis

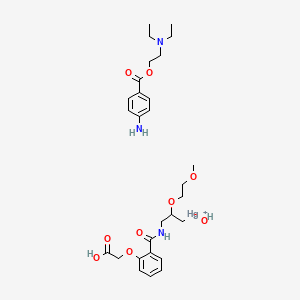

The molecular structure of “1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate” is characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring is substituted with a tert-butyl group, a methyl group, and two carboxylate groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 g/mol . . The compound is sealed in dry storage at room temperature .科学的研究の応用

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively used in various industrial and commercial products to prolong product shelf life by retarding oxidative reactions. The environmental occurrence, human exposure, and toxicity of these SPAs have been a subject of research. They have been detected in various environmental matrices and have shown potential toxicity effects, such as hepatic toxicity, endocrine disruption, and carcinogenicity. Transformation products of these SPAs may have more severe toxicity effects than the parent compounds (Liu & Mabury, 2020).

Thermophysical Property Measurements of Ether Mixtures

Studies on the thermophysical properties of mixtures containing ethers like methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), and others have been conducted to develop a set of recommended values. These ethers, used as gasoline additives to improve octane rating and reduce exhaust pollution, have been the focus of detailed literature reviews to understand their properties in various mixtures (Marsh et al., 1999).

Decomposition of Methyl Tert-Butyl Ether

The decomposition of MTBE, an oxygenate and octane enhancer in gasoline, has been studied using cold plasma reactors. The study demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE into other compounds, indicating the significance of such processes in mitigating environmental pollution (Hsieh et al., 2011).

Purification of Fuel Oxygenated Additive

MTBE remains a popular fuel additive, and its production and purification are critical for improving fuel performance. Membrane methods, particularly pervaporation, have been investigated as optimal processes for highly selective separation of organic mixtures. Various polymer membranes and their efficiency in the separation of methanol/MTBE mixtures have been studied, highlighting the importance of material science in fuel additive production and purification (Pulyalina et al., 2020).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H317, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJLPVFTFKCGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)